Methanone, (4-methyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)-, also known as JWH-120, is a synthetic cannabinoid compound. Its molecular formula is , and it has a molecular mass of approximately 327.42 g/mol. The compound features a complex structure that includes a naphthalene moiety and an indole derivative, which are characteristic of many synthetic cannabinoids. The melting point of this compound is reported to be between 207-208 °C .
As a synthetic cannabinoid, Methanone, (4-methyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)- primarily interacts with the endocannabinoid system by acting as an agonist at cannabinoid receptors, particularly CB1 and CB2 receptors. The specific reactions involving this compound often include:
Methanone, (4-methyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)- has been studied for its psychoactive effects due to its high affinity for cannabinoid receptors. It is known to produce effects similar to those of delta-9-tetrahydrocannabinol, including:
Research indicates that while it may have therapeutic potential, its safety profile and long-term effects require further investigation.
The synthesis of Methanone, (4-methyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)- typically involves multi-step organic reactions. Common methods include:
These methods may vary based on the desired purity and yield.
Methanone, (4-methyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)- is primarily used in research settings to study cannabinoid receptor interactions and their physiological effects. Potential applications include:
Studies on Methanone, (4-methyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)- have focused on its interactions with various biological systems:
These interactions highlight both its potential therapeutic uses and risks associated with synthetic cannabinoids.
Methanone, (4-methyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)- shares similarities with several other synthetic cannabinoids. Notable compounds for comparison include:
Compound Name | CAS Number | Key Differences |
---|---|---|
JWH-015 | 155471-08-2 | Contains a different alkyl chain; exhibits distinct binding affinity. |
JWH-018 | 209414-07-5 | More potent CB receptor agonist; commonly found in synthetic cannabis products. |
AM2201 | 1202870-12-6 | Has a similar structure but with an additional fluorine atom; higher potency and risk profile. |
Uniqueness: Methanone, (4-methyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)- is unique due to its specific structural configuration that combines both naphthalene and indole components, which may influence its receptor binding characteristics and biological activity compared to other synthetic cannabinoids.
This comprehensive overview highlights the chemical properties, synthesis methods, biological activities, and potential applications of Methanone, (4-methyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)- while situating it within the broader context of synthetic cannabinoids. Further research is essential to fully understand its pharmacological profile and therapeutic potential.